molecular formula C7H4O3 B12308696 3-(Furan-3-yl)prop-2-ynoic acid

3-(Furan-3-yl)prop-2-ynoic acid

Cat. No.: B12308696
M. Wt: 136.10 g/mol
InChI Key: VKAUDHHUOZHGNU-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4O3 It is characterized by a furan ring attached to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)prop-2-ynoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with furan and propargyl bromide.

    Reaction Conditions: The furan undergoes a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(Furan-3-yl)prop-2-yn-1-ol.

    Oxidation: The resulting alcohol is then oxidized using an oxidizing agent like Jones reagent (chromic acid in acetone) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)prop-2-ynoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the propynoic acid moiety.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-(Furan-3-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the synthesis of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets through its reactive functional groups. The furan ring can participate in electrophilic aromatic substitution reactions, while the propynoic acid moiety can undergo nucleophilic addition reactions. These interactions can lead to the formation of various biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)prop-2-ynoic acid: Similar structure but with the furan ring attached at a different position.

    3-(Thiophen-3-yl)prop-2-ynoic acid: Contains a thiophene ring instead of a furan ring.

    3-(Pyridin-3-yl)prop-2-ynoic acid: Contains a pyridine ring instead of a furan ring.

Uniqueness

3-(Furan-3-yl)prop-2-ynoic acid is unique due to the specific positioning of the furan ring, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H4O3

Molecular Weight

136.10 g/mol

IUPAC Name

3-(furan-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H4O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,(H,8,9)

InChI Key

VKAUDHHUOZHGNU-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C#CC(=O)O

Origin of Product

United States

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